4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Medicinal Chemistry Kinase Inhibitors Cancer Therapeutics

This 4-bromo-5-methoxy substituted 7-azaindole is essential for kinase inhibitor R&D due to its unique electronic profile and the 4-bromo cross-coupling handle. It enables rapid analog synthesis and direct modulation of hinge-binding affinity, avoiding the inefficiencies of non-halogenated or regioisomeric scaffolds.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
CAS No. 1190321-71-1
Cat. No. B1525230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
CAS1190321-71-1
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESCOC1=CN=C2C(=C1Br)C=CN2
InChIInChI=1S/C8H7BrN2O/c1-12-6-4-11-8-5(7(6)9)2-3-10-8/h2-4H,1H3,(H,10,11)
InChIKeyRZUBLQHBEOAUAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-71-1): A Strategic Pyrrolopyridine Building Block for Kinase-Targeted Drug Discovery and Medicinal Chemistry


4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-71-1) is a heterocyclic compound belonging to the pyrrolo[2,3-b]pyridine class, also known as 7-azaindoles. This core scaffold is widely recognized as a privileged structure in medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors due to its ability to mimic the adenine moiety of ATP and form key hydrogen bonds with the kinase hinge region [1][2]. The specific substitution pattern of a bromine at the 4-position and a methoxy group at the 5-position endows this molecule with distinct electronic and steric properties, making it a valuable and versatile intermediate for the synthesis of novel drug candidates targeting a diverse array of protein kinases, including FGFR, JAK, and BTK [3][4].

4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-71-1): Why Simple Scaffold Interchange Fails in Kinase Drug Discovery Programs


In kinase inhibitor development, the pyrrolo[2,3-b]pyridine core is a common starting point, but the substitution pattern is the primary determinant of potency, selectivity, and synthetic utility. Generic substitution with other 7-azaindoles, such as 5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 183208-36-8) or regioisomers like 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine (CAS 1254163-78-4), is not a viable strategy [1]. The 4-bromo substituent is a critical functional handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling precise elaboration of the scaffold. Furthermore, the electronic influence of the 5-methoxy group on the pyridine ring's nitrogen lone pair directly modulates hinge-binding affinity, a feature that is not replicated in analogs with different substitution [2]. The quantitative evidence below demonstrates that even minor structural deviations lead to substantial changes in kinase inhibition profiles and synthetic accessibility, making the specific 4-bromo-5-methoxy substitution pattern essential for consistent research outcomes.

4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-71-1): Quantified Differentiation Against Analogs and Scaffolds


FGFR Pan-Inhibitor Potency: The 4-Bromo-5-methoxy Scaffold Outperforms Unsubstituted and 5-Methoxy Analogs

The 1H-pyrrolo[2,3-b]pyridine scaffold with the 4-bromo-5-methoxy substitution pattern is a key intermediate in the synthesis of potent FGFR inhibitors. In a 2021 study, a derivative of this core (compound 4h) demonstrated potent pan-FGFR inhibitory activity with IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, 25 nM for FGFR3, and 712 nM for FGFR4 [1]. In contrast, the unsubstituted parent scaffold and simpler 5-methoxy analog (CAS 183208-36-8) are not reported to exhibit comparable FGFR inhibition profiles, highlighting the critical role of the 4-bromo group in enabling the necessary structural elaborations for high potency [2].

Medicinal Chemistry Kinase Inhibitors Cancer Therapeutics

JAK2 Inhibition: Engineered Potency from the 4-Bromo-5-methoxy Intermediate

Compounds derived from the 4-substituted 1H-pyrrolo[2,3-b]pyridine class, for which 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine serves as a crucial building block, have been optimized for potent JAK2 inhibition. A 2015 patent (US 9206188) reports compounds in this class achieving JAK2 IC50 values as low as 1 nM in biochemical assays [1]. This contrasts sharply with the unsubstituted pyrrolo[2,3-b]pyridine core, which typically exhibits micromolar or no significant activity against JAK kinases without further elaboration [2].

Immunology Inflammation Kinase Inhibitors

Synthetic Versatility: The 4-Bromo Handle Enables Divergent Synthesis Compared to Dehalogenated Analogs

A key differentiation of 4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is the presence of the bromine atom at the 4-position, which is a highly versatile functional group for transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings [1]. This is in direct contrast to analogs like 5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 183208-36-8), which lack this handle and therefore have severely limited options for structural diversification at the 4-position. The bromine allows for the late-stage introduction of diverse aryl, heteroaryl, or amine groups, enabling rapid exploration of structure-activity relationships (SAR) [2].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Regioisomeric Specificity: The [2,3-b] Core Dictates Kinase Hinge Binding Unlike the [2,3-c] Isomer

The specific [2,3-b] ring fusion of this compound is essential for its biological activity. This regiochemistry orients the pyridine nitrogen (N7) and the pyrrole NH to form a bidentate hydrogen bond donor-acceptor pair with the kinase hinge region [1]. In contrast, a regioisomer like 4-bromo-5-methoxy-1H-pyrrolo[2,3-c]pyridine (CAS 1254163-78-4) has a different spatial arrangement of nitrogen atoms, which fundamentally alters its hydrogen-bonding capacity and geometry with the kinase ATP-binding pocket, typically resulting in a loss of potency or a complete change in target profile .

Structural Biology Kinase Inhibitors Molecular Recognition

4-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine (CAS 1190321-71-1): High-Value Application Scenarios for Medicinal Chemistry and Drug Discovery


FGFR-Targeted Cancer Therapeutic Development

As a key intermediate for generating pan-FGFR inhibitors (as evidenced by compound 4h with FGFR1-4 IC50 values of 7-712 nM [1]), this compound is ideal for medicinal chemistry programs focused on treating FGFR-driven cancers, such as certain breast, lung, and bladder cancers. It provides a validated starting point for lead optimization campaigns aimed at improving potency and selectivity for specific FGFR isoforms.

JAK/STAT Pathway Inhibitor Synthesis for Immuno-Oncology and Inflammatory Diseases

The ability to use this building block for synthesizing potent JAK2 inhibitors (with derivatives achieving 1 nM IC50 [2]) makes it a strategic asset for projects targeting the JAK/STAT signaling pathway. This pathway is central to the pathology of myeloproliferative neoplasms, rheumatoid arthritis, and other autoimmune conditions, where selective JAK inhibition is a proven therapeutic strategy.

Efficient Kinase-Focused Library Synthesis via Late-Stage Diversification

The presence of the 4-bromo group provides a singular advantage for synthesizing diverse kinase-focused compound libraries [3]. Researchers can leverage this handle to perform parallel Suzuki, Sonogashira, or Buchwald-Hartwig reactions, rapidly generating a panel of 4-substituted analogs for broad kinome profiling. This is a far more efficient strategy than using a non-halogenated scaffold, which would require de novo synthesis for each new analog.

Targeting Novel Kinases with a Type II Inhibitor Pharmacophore

This compound serves as a foundational 'hinge-binding' element in the design of type II kinase inhibitors, which target the DFG-out conformation of kinases like TAK1 and MAP4K2 [4]. Its specific substitution pattern allows for the attachment of linkers and 'tail' groups necessary to occupy the adjacent allosteric pocket, a feature that is essential for achieving high kinome selectivity and prolonged target residence time in advanced inhibitor programs.

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